N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
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Overview
Description
N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a benzamide group, and a sugar moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide typically involves multiple steps, including the formation of the pyrimidine ring, the attachment of the sugar moiety, and the introduction of the benzamide group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions typically require specific solvents and controlled temperatures to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including antiviral and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- N-(1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
- N-(1-[(2R,4R,5R)-5-[(bis(4-methoxyphenyl)(phenyl)methoxy)methyl]-4-{[(bis(propan-2-yl)amino)(2-cyanoethoxy)phosphanyl]oxy}-3-[(tert-butyldimethylsilyl)oxy]oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
Uniqueness
N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide is unique due to its specific combination of a pyrimidine ring, a benzamide group, and a sugar moiety. This structure allows it to interact with a wide range of biological targets and participate in various chemical reactions, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C16H17N3O6 |
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Molecular Weight |
347.32 g/mol |
IUPAC Name |
N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C16H17N3O6/c20-8-10-12(21)13(22)15(25-10)19-7-6-11(18-16(19)24)17-14(23)9-4-2-1-3-5-9/h1-7,10,12-13,15,20-22H,8H2,(H,17,18,23,24)/t10-,12+,13?,15-/m1/s1 |
InChI Key |
BNXBRFDWSPXODM-IRDDLMMTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3C([C@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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